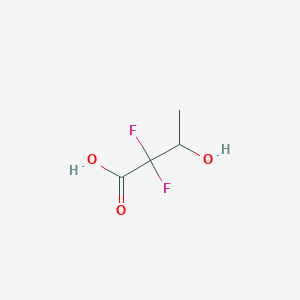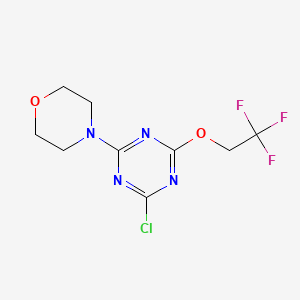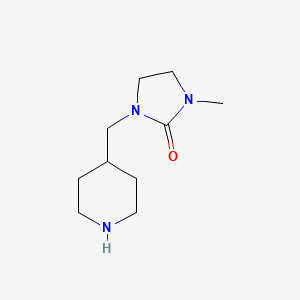![molecular formula C20H26ClNO B1454156 3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220032-15-4](/img/structure/B1454156.png)
3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride
Vue d'ensemble
Description
This compound, also known as 3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride, has a CAS Number of 1219963-88-8 and a molecular weight of 359.94 . Its IUPAC name is 3-(2-(4-(2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride .
Molecular Structure Analysis
The linear formula of this compound is C22H30ClNO . The InChI code is 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 359.94 . More detailed properties such as melting point, boiling point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique
Crystal Structure and Conformation
The study of pyrrolidine derivatives reveals insights into their crystal structure and conformation. For instance, the crystal structure determination of certain pyrrolidine compounds has established the absolute configuration of the N-phenylethyl chain, showing that the pyrrolidine ring adopts an envelope conformation with specific groups in pseudo-axial and pseudo-equatorial positions (Chiaroni, Riche, & Nicole, 1995).
Synthesis and Chemical Reactions
The synthesis of pyrrolidines and their involvement in chemical reactions have been extensively studied. For example, polar [3+2] cycloaddition reactions involving N-methyl azomethine ylide demonstrate the potential to produce pyrrolidine derivatives under mild conditions, highlighting their importance in medicinal chemistry and industry for applications such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Biological Effects and Applications
Pyrrolidine derivatives exhibit significant biological effects, including the inhibition of alpha-mannosidase activity and the growth of human glioblastoma and melanoma cells. New substituted pyrrolidine-3,4-diol derivatives, for instance, have shown potent and selective inhibition properties against jack bean alpha-mannosidase. Modifications to these compounds to improve their bioavailability have demonstrated increased growth inhibitory properties for human tumor cells, suggesting potential applications in cancer treatment (Fiaux et al., 2005).
Advanced Materials and Catalysis
Research on pyrrolidine derivatives also extends into the field of materials science and catalysis. For example, the synthesis of novel organic-soluble polyamide-imides bearing flexible ether and sulfide links, alongside electron-withdrawing trifluoromethyl groups, showcases the versatility of pyrrolidine derivatives. These materials possess outstanding solubility, good thermal stability, and low refractive indexes, making them suitable for various industrial applications (Shockravi et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-20(2,17-6-4-3-5-7-17)18-8-10-19(11-9-18)22-15-16-12-13-21-14-16;/h3-11,16,21H,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMHIVMWHWMQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol](/img/structure/B1454073.png)


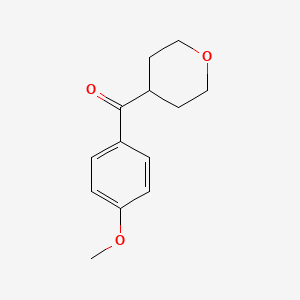
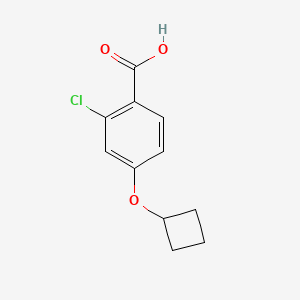
![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)
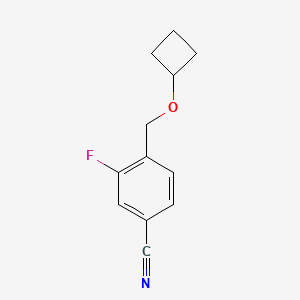
![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)
![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)
